![molecular formula C20H19FN2OS B2532894 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide CAS No. 896606-92-1](/img/structure/B2532894.png)
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as thiazole rings and benzamide groups, which are relevant to the analysis of the target compound. For instance, the first paper describes the synthesis and antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, which share the benzamide moiety with the compound .
Synthesis Analysis
The synthesis of related compounds involves the condensation of different aromatic or heteroaromatic amines with acyl or sulfonyl chlorides, or through other coupling reactions. In the case of the compounds described in the papers, one was synthesized by condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . These techniques are crucial for determining the structure of organic compounds, including the presence of specific functional groups and the overall molecular architecture.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are not extensively discussed. However, the antiallergic activity of one compound was evaluated, showing significant potency in the rat passive cutaneous anaphylaxis (PCA) test . This suggests that the target compound may also possess biological activity, which could be influenced by its physicochemical properties, such as solubility, lipophilicity, and molecular weight.
Scientific Research Applications
Anticonvulsant Development
Research by Sych et al. (2018) highlighted the potential of derivatives of 1,3,4-thiadiazole, including structures similar to N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide, as anticonvulsants. A specific derivative demonstrated high anticonvulsive activity on a pentylentetrazole model of seizure, suggesting promising directions for the development of new antiepileptic drugs (Sych et al., 2018).
Antimicrobial Applications
Desai et al. (2013) synthesized derivatives bearing a fluorine atom in specific positions, including the 4-fluorophenyl group, and tested them for antimicrobial activity. The study found that certain derivatives exhibited significant antimicrobial activity against a range of bacterial and fungal strains, underscoring the potential of this compound in the development of new antimicrobial agents (Desai et al., 2013).
Anticancer Research
The work of Osmaniye et al. (2018) on benzothiazole derivatives, including compounds related to this compound, explored their potential as anticancer agents. The study synthesized new derivatives and evaluated their anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Osmaniye et al., 2018).
Neurokinin-1 Receptor Antagonism
Harrison et al. (2001) identified a compound with a structure related to this compound as a high-affinity, orally active neurokinin-1 receptor antagonist. This finding has implications for the development of new treatments for conditions such as depression and anxiety, where neurokinin-1 receptor antagonism may be beneficial (Harrison et al., 2001).
Molecular Probes for Biological Studies
Diwu et al. (1997) developed 2,5-Diphenyloxazoles with structural similarities to this compound as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence and are useful as molecular probes for studying biological events and processes, offering insights into the dynamic cellular environment (Diwu et al., 1997).
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-13-9-14(2)11-16(10-13)19(24)22-8-7-18-12-25-20(23-18)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUAPKOHLYCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

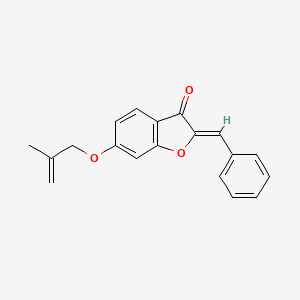
![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

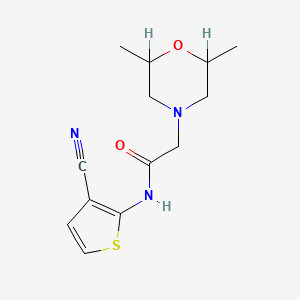
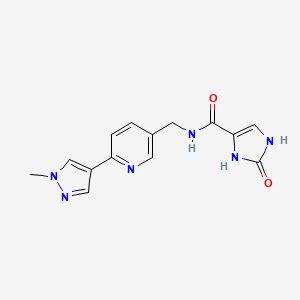
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]piperidine-1-carboxamide](/img/structure/B2532821.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2532822.png)
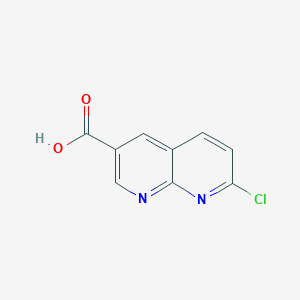
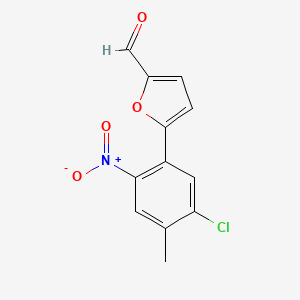
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2532825.png)


![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)
![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)